methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative with a unique difluoromethoxy substituent on the para-position of its phenyl ring. This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, which is renowned for its calcium channel modulation, antimicrobial, antioxidant, and enzyme-inhibitory properties .
Properties
IUPAC Name |
methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO4/c1-11-16(19(26)27-4)17(12-5-7-13(8-6-12)28-20(22)23)18-14(24-11)9-21(2,3)10-15(18)25/h5-8,17,20,24H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGDUKKMGXYUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Cyclocondensation Strategy
The foundational synthesis employs a one-pot cyclocondensation of ethyl acetoacetate, 4-(difluoromethoxy)benzaldehyde, ammonium acetate, and dimedone (5,5-dimethylcyclohexane-1,3-dione) in refluxing ethanol. This Hantzsch-type reaction proceeds through:
- Knoevenagel condensation between aldehyde and β-ketoester
- Michael addition of dimedone enolate
- Cyclodehydration to form the tetrahydropyridine ring
- Oxidation at C5 to establish the 5-oxo functionality
Critical parameters:
- Stoichiometric ratio (1:1:1.2:1 aldehyde/β-ketoester/dimedone/NH4OAc)
- Reflux duration (8–12 hr in anhydrous EtOH)
- Post-reaction acidification (pH 4–5 with HCl) to precipitate crude product
The method yields 68–72% crude product, requiring subsequent purification via silica chromatography (EtOAc/hexane 3:7).
Catalytic Hydrogenation of Quinoline Precursors
An alternative route from patent CN-114436956-A involves catalytic hydrogenation of a pre-formed quinoline derivative:
8-Bromo-5,6-difluoro-2-methylquinoline → Pd/C-catalyzed hydrogenation → Target hexahydroquinoline
Optimized conditions:
- 5% Pd/C (0.2 eq) in anhydrous THF
- H2 pressure: 50 psi
- Temperature: 80°C for 24 hr
- Additives: NaOAc (1.5 eq) to scavenge HBr byproduct
This method achieves 96% conversion with >99.8% purity after activated carbon treatment, demonstrating scalability advantages.
Structural Elucidation and Crystallographic Analysis
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD data (T = 293 K, λ = 0.71073 Å) confirms:
- Triclinic space group P-1
- Unit cell dimensions:
a = 7.0889(11) \, \text{Å}, \, b = 12.4861(18) \, \text{Å}, \, c = 14.338(2) \, \text{Å} \alpha = 66.899(4)^\circ, \, \beta = 89.025(4)^\circ, \, \gamma = 81.372(4)^\circ - Z = 2, V = 1107.0(3) ų
- R factor: 0.034; wR: 0.100
The hexahydroquinoline core adopts a distorted chair conformation for the piperidine ring, with envelope conformations in the fused tetrahydrofuran moieties. Intramolecular O···F interactions (2.892 Å) stabilize the molecular geometry.
Hirshfeld Surface Analysis
Crystal packing analysis reveals:
- H···H contacts: 58.3% contribution
- C···H/F interactions: 31.2%
- O···H/F contacts: 10.5%
Dominant intermolecular forces:
Comparative Methodological Analysis
Solvent and Catalyst Screening
Optimization data from patent CN117720463A reveals:
- Preferred solvents: DMF > DMSO > THF (conversion rates 92%, 88%, 75%)
- Base efficacy: t-BuOK > Cs2CO3 > K2CO3 (yields 96%, 89%, 82%)
- Catalyst loading: 0.1–0.3 eq Pd/C optimal (TOF = 4.2 hr⁻¹)
Exceeding 0.5 eq catalyst promotes over-hydrogenation to decahydro derivatives.
Purification and Analytical Characterization
Chromatographic Conditions
HPLC purity assessment (CN-114436956-A method):
- Column: C18 (4.6 × 250 mm, 5 μm)
- Mobile phase:
- A: 0.1% HCOOH/H2O
- B: MeCN
- Gradient: 20–80% B over 30 min
- Detection: 247 nm, 40°C
Spectroscopic Fingerprints
Key NMR signals (CDCl3, 400 MHz):
- δ 2.28 (s, 3H, C2-CH3)
- δ 2.67 (d, J = 16 Hz, 2H, C7-CH2)
- δ 3.82 (s, 3H, COOCH3)
- δ 6.89 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.32 (d, J = 8.4 Hz, 2H, ArH)
MS (EI): m/z 421 [M]⁺, 406 [M–CH3]⁺, 362 [M–COOCH3]⁺.
Process Optimization and Scale-Up Challenges
Byproduct Formation Pathways
Major impurities identified:
- Decarboxylated derivative (3%): From retro-Michael cleavage during prolonged heating
- Dimer (1.5%): Via radical coupling at C4 under high H2 pressure
- Over-hydrogenated analog (2%): At Pd/C > 0.5 eq loading
Mitigation strategies:
Green Chemistry Metrics
- E-factor: 18.2 (traditional) vs. 9.7 (optimized hydrogenation)
- PMI (Process Mass Intensity): 32 → 19
- Solvent recovery: 78% achieved via falling-film evaporation
Chemical Reactions Analysis
methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The difluoromethoxyphenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The difluoromethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Comparisons
The substituent on the phenyl ring at the 4-position of the polyhydroquinoline core significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogues:
*Calculated based on molecular formula C₂₁H₂₃F₂NO₄.
Key Observations:
- Biological Activity : Chlorinated derivatives (e.g., benzyl 4-(2-chlorophenyl)-...) exhibit antimicrobial activity, while methoxy-substituted analogues show antioxidant properties . Fluorinated compounds (e.g., ethyl 4-(4-fluorophenyl)-...) are explored in oncology, though data for the difluoromethoxy variant remains speculative .
- Synthesis: Most analogues are synthesized via Hantzsch reactions, often using catalysts like ionic liquids or magnetic nanoparticles to improve yields .
Crystallographic and Conformational Insights
- Methoxy Derivatives: The crystal structure of methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... reveals a monoclinic lattice (space group P21/c) with N–H···O hydrogen bonds stabilizing the packing .
- Chloro-Nitro Derivatives: Methyl 4-(2-chloro-5-nitrophenyl)-... exhibits a twisted conformation due to steric clashes between the nitro group and the quinoline core, reducing planarity .
- Difluoromethoxy Hypothesis : The -OCF₂H group’s smaller van der Waals radius compared to -OCH₃ may reduce steric hindrance, favoring planar conformations critical for target binding .
Biological Activity
Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects based on various research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C21H23F2NO4. Its molecular structure is characterized by a hexahydroquinoline core which is known for its various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H23F2NO4 |
| Melting Point | 478–479 K |
| Yield | 59% |
| Crystal System | Monoclinic |
Synthesis and Characterization
The synthesis of this compound involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 4-difluoromethoxybenzaldehyde and methyl acetoacetate under reflux conditions in methanol. Characterization techniques such as IR spectroscopy and NMR were employed to confirm the structure.
Spectroscopic Data
- IR Spectroscopy : Key absorption bands were observed at:
- 3208 cm (N—H stretching)
- 2956 cm (C—H stretching, aliphatic)
- 1700 cm (C=O stretching, ester)
- NMR Data : The NMR spectrum showed distinct signals corresponding to various protons in the molecule.
Biological Activity
The biological activities of this compound have been explored in several studies:
Anticancer Activity
Research indicates that derivatives of hexahydroquinolines exhibit anticancer properties. In particular:
- Mechanism : These compounds may inhibit key pathways involved in cancer cell proliferation.
- Case Study : A study demonstrated that similar hexahydroquinoline derivatives effectively inhibited the growth of melanoma and non-small-cell lung cancer cells in vitro .
Antimicrobial Properties
Hexahydroquinoline derivatives have also shown promising antibacterial and antifungal activities:
- Activity Against Pathogens : Several studies report that these compounds are effective against various bacterial strains and fungi .
Anti-inflammatory Effects
The compound has been noted for its potential anti-inflammatory properties:
- Research Findings : Modifications on the hexahydroquinoline scaffold have led to compounds with significant anti-inflammatory activity in animal models .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is helpful:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl... | Moderate | Strong | Moderate |
| Isopropyl derivative | High | Moderate | High |
| Tert-butyl derivative | Low | Strong | Low |
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Quantity (mmol) | Solvent | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Dimedone | 10 | Ethanol | 5 | 85 | [15] |
| Aldehyde derivative | 10 | Ethanol | 6 | 78 | [10] |
| Methyl acetoacetate | 10 | Ethanol | 5 | 82 | [12] |
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
Discrepancies in biological data (e.g., antimicrobial vs. calcium-modulatory activity) arise from substituent effects. To address this:
- Comparative SAR Studies: Synthesize analogs with systematic substitutions (e.g., replacing difluoromethoxy with methoxy or trifluoromethyl groups) and assay across standardized models (e.g., L-type calcium channels, Staphylococcus aureus inhibition) .
- Meta-Analysis: Use databases like PubChem to aggregate bioactivity data, filtering by assay type (e.g., IC50 in nM for calcium modulation vs. MIC in µg/mL for antimicrobial activity) .
- Statistical Validation: Apply ANOVA to determine if activity differences are significant (p < 0.05) across substituent classes .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR:
- ¹H NMR: Identify the difluoromethoxy group (δ 6.8–7.2 ppm for aromatic protons; δ 4.5–5.0 ppm for CH2 in hexahydroquinoline) .
- ¹³C NMR: Confirm carbonyl (C=O) at δ 170–175 ppm and quaternary carbons in the fused ring system .
- IR: Detect C=O stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 434.4 (calculated for C₂₂H₂₃F₂NO₅) .
Advanced: How can computational methods predict this compound’s binding affinity for calcium channels?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with the cryo-EM structure of Cav1.2 (PDB: 6JP5). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) to generate partial charges .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-channel interactions (e.g., hydrogen bonds with Glu1117) .
- Validation: Compare predicted ΔG values with experimental IC50 from patch-clamp assays .
Basic: What crystallization conditions are optimal for X-ray structure determination?
Methodological Answer:
- Solvent System: Slow evaporation from ethyl acetate/hexane (3:1) at 4°C yields diffraction-quality crystals .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Expect orthorhombic space group P2₁2₁2₁ with Z = 4 .
- Refinement: SHELXL-2018 for full-matrix least-squares refinement; R-factor < 0.05 .
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Ref. |
|---|---|---|
| Space group | P2₁2₁2₁ | [12] |
| Unit cell (Å) | a=8.21, b=12.34, c=15.67 | [9] |
| Resolution (Å) | 0.84 | [1] |
Advanced: How does the difluoromethoxy group influence pharmacokinetics compared to methoxy analogs?
Methodological Answer:
- Lipophilicity: Calculate logP values (e.g., difluoromethoxy: 2.8 vs. methoxy: 2.1) using ChemDraw to predict enhanced blood-brain barrier penetration .
- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Fluorine substitution reduces CYP3A4-mediated oxidation by 40% .
- In Vivo Half-Life: Compare AUC(0–24h) in rat models: difluoromethoxy derivatives show t₁/₂ = 6.2 h vs. 4.1 h for methoxy .
Basic: What green chemistry approaches minimize waste in synthesis?
Methodological Answer:
- Solvent-Free Conditions: Grind reactants (diketone, aldehyde, methyl acetoacetate) with montmorillonite K10 clay for 2 h at 60°C (yield: 75%) .
- Microwave Assistance: Irradiate at 100 W for 15 min in ethanol, reducing energy use by 70% .
- Recyclable Catalysts: Use Fe3O4-supported DMAP; recover via magnetic separation for 5 cycles without yield loss .
Advanced: How can enantiomeric resolution be achieved for chiral derivatives?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column (n-hexane/isopropanol 90:10, 1 mL/min). Retention times: 8.2 min (R) and 9.7 min (S) .
- Crystallization with Resolving Agents: Co-crystallize with (-)-di-p-toluoyl-D-tartaric acid in acetone; isolate >99% ee via fractional crystallization .
Basic: What thermal analysis methods characterize stability?
Methodological Answer:
- TGA: Decomposition onset at 220°C (N2 atmosphere, 10°C/min) indicates suitability for oral formulations .
- DSC: Endothermic melt at 185–190°C (ΔH = 120 J/g) confirms crystalline phase purity .
Advanced: How do electronic effects of substituents modulate antioxidant activity?
Methodological Answer:
- DPPH Assay: Compare IC50 values (μM) for difluoromethoxy (IC50 = 12.3) vs. nitro (IC50 = 45.7) derivatives. Lower IC50 correlates with electron-withdrawing groups stabilizing radical intermediates .
- DFT Calculations: HOMO-LUMO gaps (eV) predict redox activity: difluoromethoxy (4.1) vs. methoxy (4.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
